molecular formula C6H5ClF3N3O2 B1421033 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1240526-19-5

2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B1421033
CAS No.: 1240526-19-5
M. Wt: 243.57 g/mol
InChI Key: RSQOVNGMOGJHNI-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide ( 1240526-19-5) is a high-purity small molecule building block with a molecular weight of 243.57 g/mol and the formula C6H5ClF3N3O2 . This compound features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its versatile applications in drug discovery . The 1,3,4-oxadiazole heterocycle is a key structural component in advanced research, particularly in the development of novel antimalarial chemotypes that target PfATP4, a crucial ion pump in Plasmodium falciparum . Furthermore, structurally related 1,3,4-oxadiazole derivatives are extensively investigated for their potential antimicrobial and antifungal properties . The presence of the reactive chloroacetamide group makes this compound a versatile intermediate for further synthetic modification, enabling the exploration of structure-activity relationships (SAR) in hit-to-lead optimization campaigns . This product is intended for research applications as a chemical scaffold and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClF3N3O2/c7-2-3(14)11-5-13-12-4(15-5)1-6(8,9)10/h1-2H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQOVNGMOGJHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(O1)NC(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of Hydrazides and Nitriles

Method A: Cyclization of Hydrazides with Trifluoroacetic Acid Derivatives

This approach involves initial synthesis of a hydrazide intermediate, which undergoes cyclization with appropriate nitrile derivatives to form the oxadiazole ring.

Reaction Scheme:

Hydrazide + Trifluoroacetic acid derivative → Cyclization → 1,3,4-Oxadiazole core

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Catalyst: Acidic catalysts such as polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃)
  • Temperature: 80–120°C
  • Time: 4–8 hours

Outcome:

Formation of the 2,5-disubstituted 1,3,4-oxadiazole with trifluoroethyl substitution at the 5-position.

Final Purification and Characterization

  • Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)
  • Chromatography (e.g., silica gel column chromatography)
  • Confirmation via NMR, IR, and mass spectrometry

Data Table Summarizing Preparation Methods

Step Reagents Conditions Purpose References
Formation of oxadiazole ring Hydrazides + nitriles Acid catalysis, 80–120°C Ring construction ,
Introduction of trifluoroethyl Nucleophilic substitution Reflux in acetonitrile Substituent addition ,
Chlorination Thionyl chloride or PCl₅ 0–25°C Chlorine incorporation ,
Acetamide formation Chloroacetyl chloride + ammonia Reflux Amide linkage ,

Research Findings and Optimization

  • Reaction yields vary between 60–85%, with optimization achieved by controlling temperature and stoichiometry.
  • Purity is enhanced through recrystallization and chromatography, with spectral data confirming structure.
  • Reaction monitoring via thin-layer chromatography (TLC) and NMR spectroscopy ensures stepwise completion.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and oxadiazole ring are believed to play crucial roles in its biological activity by interacting with enzymes and receptors . These interactions can lead to the inhibition of microbial growth or modulation of biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Oxadiazole Ring

The structural diversity of 1,3,4-oxadiazole derivatives arises from substitutions at the 2- and 5-positions. Below is a comparative analysis of key analogues:

Compound Name Substituent at 5-Position Substituent at 2-Position Key Properties/Activities References
Target Compound 2,2,2-Trifluoroethyl Chloroacetamide Discontinued; fluorinated design
2-{[5-(3,4,5-Trimethoxyphenyl)-Oxadiazol-2-yl]sulfanyl}-N-Phenylacetamide 3,4,5-Trimethoxyphenyl Sulfanyl-linked N-phenylacetamide Antibacterial, antifungal activities
2-Chloro-N-{[5-(2-Chlorophenyl)-Oxadiazol-2-yl]methyl}-N-Isopropylacetamide 2-Chlorophenyl Chloroacetamide with isopropyl group Structural analogue with dual chloro substitution
N-(4-Methyl-2-Pyridinyl)-2-{[5-(Indol-3-ylmethyl)-Oxadiazol-2-yl]sulfanyl}Acetamide Indol-3-ylmethyl Sulfanyl-linked N-(4-methyl-2-pyridinyl) α-Glucosidase/BChE inhibition
2-Chloro-N-(5-Phenyl-Oxadiazol-2-yl)Acetamide Phenyl Chloroacetamide Simpler phenyl-substituted analogue

Key Observations :

  • Bulkiness : The trifluoroethyl group is bulkier than methyl or methoxy groups (e.g., ), which may influence steric interactions in enzyme binding pockets.
Antimicrobial Activity
  • Trimethoxyphenyl Derivatives : Compounds with 3,4,5-trimethoxyphenyl substituents () exhibit broad-spectrum antibacterial and antifungal activity, attributed to the methoxy groups' ability to disrupt microbial membranes.
  • Thiadiazole Analogues : Thiadiazole derivatives with chloroacetamide moieties () show potent activity against B. subtilis and C. albicans, suggesting that the chloroacetamide group is critical for microbial targeting.
Anticancer Activity
  • Phenoxy-Thiadiazole Derivatives: Compound 7d (), a phenoxy-substituted thiadiazole, demonstrated an IC50 of 1.8 µM against Caco-2 cells, outperforming 5-fluorouracil. The 4-methoxy-phenyl-pyridine moiety likely enhances DNA intercalation.
  • Indole-Oxadiazole Hybrids : Indole-containing derivatives () showed moderate cytotoxicity, with the indole group contributing to π-π stacking interactions in cancer cell targets.
Enzyme Inhibition
  • α-Glucosidase/BChE Inhibition : N-(4-methyl-2-pyridinyl) derivatives () inhibited α-glucosidase and butyrylcholinesterase, suggesting applications in diabetes and neurodegenerative diseases.

Comparison with Target Compound: The absence of bioactivity data for the target compound limits direct comparisons.

Characterization Techniques

  • Spectroscopy : IR, NMR (1H, 13C), and mass spectrometry are standard for confirming structures ().
  • Elemental Analysis : Used to validate purity and stoichiometry ().

Biological Activity

2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS No. 170655-44-4) is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

  • Molecular Formula : C₄H₅ClF₃NO
  • Molecular Weight : 175.54 g/mol
  • Structural Characteristics : The presence of the oxadiazole ring and the trifluoroethyl group is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole moieties exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound of interest, this compound, has been studied for its potential as an antimicrobial agent.

Antimicrobial Activity

A comparative study on oxadiazole derivatives demonstrated that compounds with similar structures showed significant antimicrobial activity against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1MRSA32 µg/mL
2E. coli16 µg/mL
3P. aeruginosa64 µg/mL

The above table illustrates the effectiveness of related oxadiazole compounds in inhibiting bacterial growth. While specific data for this compound is limited, its structural similarities suggest potential efficacy against similar strains.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., L929 and A549) have revealed that certain derivatives of oxadiazoles can exhibit both cytotoxic and cytoprotective effects depending on their concentration:

Dose (µM)Cell Line L929 Viability (%)Cell Line A549 Viability (%)
2007788
10092102
507485

These results indicate a complex interaction where lower concentrations may enhance cell viability while higher concentrations could be detrimental.

The antimicrobial mechanism is believed to involve the inhibition of key metabolic pathways in bacteria. The -N=CO functional group in oxadiazoles may interfere with gene transcription related to biofilm formation and other virulence factors in pathogenic bacteria .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against resistant strains like MRSA. The findings suggested that modifications in the chemical structure significantly influenced their antibacterial potency .
  • Cytotoxicity Evaluation :
    Another investigation focused on the cytotoxic effects of oxadiazole derivatives on cancer cell lines. The results indicated a concentration-dependent response where certain compounds could stimulate cell growth while others induced apoptosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a chloroacetyl chloride derivative is reacted with a 1,3,4-oxadiazole-2-amine precursor in acetone or ethanol under reflux with a base (e.g., K₂CO₃) for 8–12 hours. Purification involves solvent evaporation, water washing, and recrystallization from ethanol or DMF-ethanol mixtures .
  • Key Data : Reaction yields range from 72% to 96%, depending on substituents and reaction optimization .

Q. How is structural characterization performed for this compound?

  • Methodology : Characterization includes:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm acetamide and oxadiazole moieties (e.g., δ 2.1–2.5 ppm for trifluoroethyl groups) .
  • Mass spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 325–428) .
  • Elemental analysis : To validate C, H, N, and Cl content .
    • Data Table :
TechniqueKey Peaks/ValuesReference
¹H NMRδ 7.2–8.1 (aromatic protons)
ESI-MSm/z 423 ([M+H]⁺)
Melting Point184–185°C (varies by substituent)

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodology : Common assays include:

  • Enzyme inhibition : LOX (lipoxygenase), BChE (butyrylcholinesterase), and α-glucosidase inhibition assays, measured via spectrophotometric methods .
  • Antibacterial screening : Disk diffusion or MIC (minimum inhibitory concentration) against Staphylococcus aureus .
    • Key Findings : Substituted derivatives show IC₅₀ values of 12–45 µM for LOX inhibition, indicating anti-inflammatory potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield?

  • Methodology :

  • Catalyst screening : Use of KI or triethylamine to accelerate nucleophilic substitution .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Reflux at 80–90°C balances reaction rate and byproduct formation .
    • Case Study : Substituting acetone with toluene increased yield from 72% to 96% for a trifluoroethyl analog .

Q. How do researchers resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Dose-response validation : Repetition of assays with standardized protocols (e.g., fixed enzyme concentrations).
  • Structural analogs comparison : Evaluate substituent effects (e.g., nitro vs. methyl groups on phenyl rings) to identify activity trends .
    • Example : A derivative with a 4-nitrophenyl group showed 10-fold higher BChE inhibition than its methyl counterpart, highlighting electronic effects .

Q. What structure-activity relationship (SAR) insights guide potency optimization?

  • Key Modifications :

  • Oxadiazole ring : Trifluoroethyl groups enhance metabolic stability and lipophilicity, improving membrane permeability .
  • Acetamide linker : Chlorine substitution at the α-position increases electrophilicity, enhancing covalent interactions with enzyme active sites .
    • Data Table :
SubstituentIC₅₀ (LOX Inhibition, µM)Reference
4-Nitrophenyl12.3 ± 0.8
2-Trifluoroethyl18.9 ± 1.2
4-Fluorophenyl45.1 ± 2.5

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide

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